While scientific research uses unique identifiers to track substances, CID 580507 seems more likely to be a product code based on search results.
4-Methylpyridine-2-thiol is an organic compound with the molecular formula C6H7NS. It is a derivative of pyridine characterized by a thiol group (-SH) attached to the second carbon of the pyridine ring and a methyl group (-CH3) attached to the fourth carbon. This compound is notable for its distinct odor and is utilized in various chemical applications due to its unique properties, including its reactivity and potential biological activities .
Research indicates that 4-Methylpyridine-2-thiol exhibits potential biological activities, including:
The exact mechanisms through which it exerts these biological effects are still under investigation, but its interactions with thiol-sensitive enzymes are considered significant.
4-Methylpyridine-2-thiol can be synthesized through several methods, with one common approach involving:
In industrial settings, advanced catalytic processes are often employed to enhance yield and purity while optimizing reaction conditions to minimize by-products .
The compound finds applications across various fields:
Studies on the interactions of 4-Methylpyridine-2-thiol reveal its capacity to form covalent bonds with proteins and enzymes. This ability may alter their functions, leading to diverse biological effects. Ongoing research aims to elucidate specific molecular targets and pathways influenced by this compound, particularly its role in redox biology and enzyme inhibition .
Several compounds share structural similarities with 4-Methylpyridine-2-thiol, each exhibiting unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Methylpyridine | Lacks thiol group; only has a methyl substituent | Less reactive compared to 4-Methylpyridine-2-thiol |
| 3-Methylpyridine-2-thiol | Thiol group at a different position | Different chemical reactivity and biological activity |
| 2-Methylpyridine-4-thiol | Thiol group at another position | Distinct reactivity patterns |
| 2-Mercaptopyridine | Thiol group at position two | Known for acylating properties |
4-Methylpyridine-2-thiol is unique due to the specific positioning of the methyl and thiol groups, which confer distinct chemical reactivity and biological activity compared to its isomers. Its applications in both synthetic chemistry and potential therapeutic uses highlight its significance within this class of compounds .